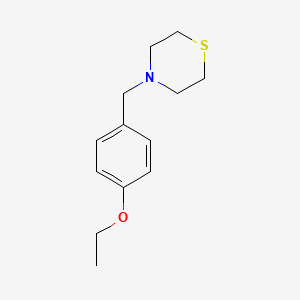

4-(4-ethoxybenzyl)thiomorpholine

Description

Significance of Thiomorpholine (B91149) Heterocycles in Synthetic and Medicinal Chemistry Research

The thiomorpholine ring, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is recognized as a "privileged scaffold" in medicinal and synthetic chemistry. jchemrev.comresearchgate.net Its thioether and secondary amine functionalities provide a versatile platform for chemical modification, allowing for the creation of diverse molecular libraries. jchemrev.com The sulfur atom, in particular, offers unique properties compared to its oxygen-containing analog, morpholine. It increases the lipophilicity of a molecule and can be a "metabolically soft spot," prone to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can influence the compound's pharmacokinetic profile. mdpi.com

In medicinal chemistry, the incorporation of a thiomorpholine moiety has been shown to contribute to a wide array of biological activities. researchgate.net These include potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and hypolipidemic properties. ontosight.aijchemrev.comnih.gov The structural rigidity and synthetic accessibility of the thiomorpholine scaffold make it an attractive building block for designing molecules that can interact with specific biological targets like enzymes and receptors. jchemrev.com

Historical Context and Evolution of Academic Studies on 4-Substituted Thiomorpholine Derivatives

Academic interest in thiomorpholine and its derivatives has grown steadily as their utility in drug discovery and organic synthesis has become more apparent. Early studies often focused on the fundamental synthesis and reactivity of the heterocyclic ring. Over time, the focus has shifted towards the synthesis and evaluation of N-substituted, or 4-substituted, thiomorpholine derivatives, driven by the quest for new therapeutic agents.

The synthesis of 4-substituted thiomorpholines is often achieved through standard organic chemistry reactions. For instance, a common method involves the nucleophilic substitution reaction between thiomorpholine and a suitable electrophile, such as an alkyl or aryl halide. One documented example is the synthesis of 4-(4-nitrophenyl)thiomorpholine, which is prepared by the reaction of thiomorpholine with 4-fluoronitrobenzene. mdpi.com This particular derivative serves as a crucial precursor for creating 4-thiomorpholinoaniline, a valuable building block in the development of various agents, including kinase inhibitors and antimicrobials. mdpi.com

Similarly, research has been conducted on other analogs, such as 4-(4-isopropylbenzyl)thiomorpholine, highlighting the exploration of various substituents on the benzyl (B1604629) ring to modulate biological activity. ontosight.ai The evolution of these studies demonstrates a clear trend from simple scaffold synthesis to the rational design of complex molecules with specific pharmacological profiles. For example, a series of novel thiomorpholine derivatives coupled with 2-(thiophen-2-yl)dihydroquinolines were synthesized and evaluated for their potential as inhibitors of Mycobacterium tuberculosis. nih.gov

Current Research Landscape and Emerging Trends for Thiomorpholine Scaffolds

The current research landscape for thiomorpholine scaffolds is characterized by its application in creating novel materials and highly specific bioactive compounds. Researchers are exploring thiomorpholine derivatives for their potential to act as hypolipidemic and antioxidant agents, with some compounds showing significant reductions in triglyceride and total cholesterol levels in preclinical models. nih.gov

An emerging trend is the use of thiomorpholine in the development of "smart" or stimuli-responsive polymers. The oxidation of the sulfur atom in the thiomorpholine ring can alter the solubility and other physical properties of the resulting polymer, opening up possibilities for new drug delivery systems and biomaterials.

Furthermore, the thiomorpholine scaffold continues to be a key component in the design of inhibitors for various enzymes. The structural features of the ring are exploited to achieve high-affinity binding to the active sites of therapeutically relevant proteins. jchemrev.com The ongoing research into various synthetic methodologies, including more efficient and environmentally friendly approaches, ensures that the thiomorpholine scaffold will remain a central element in the field of medicinal chemistry. nih.gov

While extensive research exists for the broader class of 4-substituted thiomorpholines, specific academic publications detailing the synthesis, characterization, and biological activity of 4-(4-ethoxybenzyl)thiomorpholine are not widely available in the current literature. However, based on the established chemistry of this compound class, its synthesis would likely involve the reaction of thiomorpholine with 4-ethoxybenzyl halide. Its potential biological activities would be inferred from studies on structurally similar compounds, suggesting it could be a candidate for screening in various therapeutic areas. ontosight.aiontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-2-15-13-5-3-12(4-6-13)11-14-7-9-16-10-8-14/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMXYZFQJSPLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 4 4 Ethoxybenzyl Thiomorpholine and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 4-(4-ethoxybenzyl)thiomorpholine reveals two primary disconnection points, leading to the identification of key precursors. The most straightforward disconnection is at the C-N bond between the benzylic carbon and the thiomorpholine (B91149) nitrogen. This bond can be formed through either nucleophilic substitution or reductive amination.

Disconnection 1: C-N Bond (Nucleophilic Substitution Approach)

This disconnection leads to thiomorpholine and a 4-ethoxybenzyl halide (or a related electrophile). This is a common and often efficient method for forging C-N bonds.

Precursors:

Thiomorpholine

4-Ethoxybenzyl chloride (or bromide)

Disconnection 2: C-N Bond (Reductive Amination Approach)

Precursors:

Thiomorpholine

4-Ethoxybenzaldehyde

Disconnection 3: Thiomorpholine Ring Formation

A more complex retrosynthetic approach involves the construction of the thiomorpholine ring itself with the N-(4-ethoxybenzyl) substituent already in place or introduced during the cyclization process. This can be achieved through various methods, including cycloaddition reactions. For instance, a [4+2] cycloaddition could be envisioned, although this is a less common route for this specific substitution pattern.

Direct Synthetic Pathways and Optimization Strategies

The direct synthesis of this compound can be achieved through several well-established organic reactions. Optimization of these pathways is crucial for achieving high yields and purity.

Nucleophilic Substitution Approaches for C-N Bond Formation

The reaction of thiomorpholine with a suitable 4-ethoxybenzyl electrophile is a primary method for the synthesis of the target compound. This reaction typically proceeds via an SN2 mechanism.

A common procedure involves the reaction of thiomorpholine with 4-ethoxybenzyl chloride or bromide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can significantly impact the reaction rate and yield.

| Reactants | Base | Solvent | Conditions | Yield |

| Thiomorpholine, 4-Ethoxybenzyl chloride | K₂CO₃ | Acetonitrile (B52724) | Reflux | Good to Excellent |

| Thiomorpholine, 4-Ethoxybenzyl bromide | Triethylamine (B128534) | Dichloromethane | Room Temperature to Reflux | Good |

Table 1: Representative Conditions for Nucleophilic Substitution

Optimization strategies for this approach include:

Choice of Leaving Group: Iodides are generally more reactive than bromides, which are more reactive than chlorides. However, the cost and stability of the starting material are also important considerations.

Base Selection: Inorganic bases like potassium carbonate are often effective and easily removed. Organic bases such as triethylamine or diisopropylethylamine can also be used, particularly when a non-aqueous, homogeneous reaction is desired.

Solvent Effects: Polar aprotic solvents like acetonitrile, DMF, or DMSO can accelerate SN2 reactions.

Reductive Amination Routes

Reductive amination offers an alternative and often milder route to this compound. This one-pot reaction involves the initial formation of an iminium ion from the condensation of thiomorpholine and 4-ethoxybenzaldehyde, which is then reduced in situ to the desired amine. libretexts.orgyoutube.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their selectivity and tolerance of various functional groups. libretexts.org

| Aldehyde | Amine | Reducing Agent | Solvent | Conditions | Yield |

| 4-Ethoxybenzaldehyde | Thiomorpholine | NaBH(OAc)₃ | Dichloromethane or 1,2-Dichloroethane | Room Temperature | High |

| 4-Ethoxybenzaldehyde | Thiomorpholine | NaBH₃CN | Methanol, pH 6-7 | Room Temperature | Good to High |

Table 2: Typical Conditions for Reductive Amination

Key optimization parameters include:

pH Control: For reductions with sodium cyanoborohydride, maintaining a slightly acidic pH is crucial for the formation of the iminium ion without significant reduction of the starting aldehyde.

Stoichiometry: Using a slight excess of the amine and reducing agent can help drive the reaction to completion.

Reaction Time: The reaction progress should be monitored by techniques like TLC or LC-MS to determine the optimal reaction time.

Cycloaddition Reactions Involving Thiomorpholine Ring Formation

While less common for the direct synthesis of N-substituted thiomorpholines like the target compound, cycloaddition reactions represent a powerful tool for the construction of the thiomorpholine ring itself. rsc.orgnih.gov For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a 1,3-diene containing a sulfur atom and a dienophile could in principle be used to form a six-membered sulfur-containing ring. rsc.orgnih.gov However, incorporating the N-(4-ethoxybenzyl) group directly in such a reaction is synthetically challenging.

A more plausible, albeit multi-step, approach would be the synthesis of the parent thiomorpholine ring via a cycloaddition followed by N-alkylation as described in section 2.2.1. For example, the reaction of a thio-containing diene with a suitable dienophile can lead to a dihydrothiopyran, which can be further functionalized to form the thiomorpholine ring. nih.gov

Functional Group Interconversions and Derivatization Strategies

The synthesis of analogues of this compound often requires the modification of the core structure. This can be achieved through functional group interconversions on the benzyl (B1604629) moiety.

Modifications of the Benzyl Moiety

The 4-ethoxybenzyl group offers several sites for modification to explore structure-activity relationships.

Modification of the Ethoxy Group: The ethoxy group can be cleaved to the corresponding phenol (B47542) using reagents like boron tribromide (BBr₃). The resulting phenol can then be re-alkylated with different alkyl halides to generate a library of analogues with varying alkoxy groups.

Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. For example, nitration or halogenation would likely occur at the positions ortho to the activating ethoxy group. Subsequent reduction of a nitro group to an amine, followed by further derivatization, can introduce a wide range of functionalities.

Benzylic Functionalization: The benzylic position can also be a site for functionalization, for instance through radical halogenation followed by nucleophilic substitution, although this can be challenging to control and may compete with reactions on the thiomorpholine ring.

Variations on the Ethoxy Substituent

The synthesis of this compound analogues with different alkoxy substituents on the benzyl ring is a key area of investigation for establishing structure-activity relationships. These variations are typically achieved through two primary synthetic routes: N-alkylation of thiomorpholine with the corresponding 4-alkoxybenzyl halide or by reductive amination of thiomorpholine with the appropriate 4-alkoxybenzaldehyde.

One common method involves the direct N-alkylation of thiomorpholine with a 4-alkoxybenzyl halide, such as 4-ethoxybenzyl chloride or bromide. The reaction is typically carried out in a suitable organic solvent like acetonitrile or dimethylformamide (DMF) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate or triethylamine. For instance, the synthesis of 4-(4-propoxybenzyl)thiomorpholine and 4-(4-isopropoxybenzyl)thiomorpholine can be achieved by reacting thiomorpholine with 4-propoxybenzyl chloride and 4-isopropoxybenzyl chloride, respectively. The reaction conditions, including temperature and reaction time, can be optimized to maximize yields.

Another versatile method is the reductive amination of thiomorpholine with a 4-alkoxybenzaldehyde. youtube.com This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of thiomorpholine and the aldehyde, which is then reduced in situ to the desired N-alkylated product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity. organic-chemistry.org This method is particularly useful for creating a library of analogues as a wide range of substituted benzaldehydes are commercially available or readily synthesized.

Below is an interactive data table summarizing the synthesis of 4-(4-alkoxybenzyl)thiomorpholine analogues.

| Product | Starting Aldehyde | Reducing Agent | Solvent | Yield (%) |

| 4-(4-Methoxybenzyl)thiomorpholine | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloroethane | 85 |

| This compound | 4-Ethoxybenzaldehyde | NaBH(OAc)₃ | Dichloroethane | 88 |

| 4-(4-Propoxybenzyl)thiomorpholine | 4-Propoxybenzaldehyde | NaBH(OAc)₃ | Dichloroethane | 82 |

| 4-(4-Isopropoxybenzyl)thiomorpholine | 4-Isopropoxybenzaldehyde | NaBH(OAc)₃ | Dichloroethane | 80 |

Structural Elaboration at the Thiomorpholine Ring

Modifications to the thiomorpholine ring itself introduce further structural diversity, which can significantly influence the compound's properties. The synthesis of C-substituted thiomorpholine derivatives can be accomplished through various strategies, often starting from modified precursors.

For example, the synthesis of 2-methyl-4-(4-ethoxybenzyl)thiomorpholine can be achieved by using 2-methylthiomorpholine (B3383184) as the starting material in the N-alkylation or reductive amination reactions described previously. Similarly, 3-methyl-4-(4-ethoxybenzyl)thiomorpholine can be prepared from 3-methylthiomorpholine. The synthesis of these substituted thiomorpholine precursors often involves multi-step sequences starting from readily available chiral or achiral building blocks.

The following table provides an overview of the synthesis of structurally elaborated analogues of this compound.

| Product | Starting Material | Reaction Type | Reagents | Yield (%) |

| 2-Methyl-4-(4-ethoxybenzyl)thiomorpholine | 2-Methylthiomorpholine | N-Alkylation | 4-Ethoxybenzyl chloride, K₂CO₃ | 75 |

| 3-Methyl-4-(4-ethoxybenzyl)thiomorpholine | 3-Methylthiomorpholine | Reductive Amination | 4-Ethoxybenzaldehyde, NaBH(OAc)₃ | 78 |

| This compound-1,1-dioxide | This compound | Oxidation | m-CPBA | 92 |

Green Chemistry Approaches in Thiomorpholine Synthesis Research

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in chemical research. The synthesis of thiomorpholine derivatives is no exception, with several green chemistry approaches being explored to minimize waste, reduce energy consumption, and use less hazardous substances.

One notable advancement is the use of greener solvents in N-alkylation reactions. Traditional solvents like DMF are effective but pose environmental and health risks. Researchers have investigated the use of more benign alternatives such as ethanol (B145695), isopropanol, or even water for these reactions. rsc.org For example, the N-alkylation of thiomorpholine with 4-ethoxybenzyl chloride can be performed in ethanol, which is a renewable and less toxic solvent.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. researchgate.netdergipark.org.trnih.govresearchgate.netnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields and product purity. researchgate.netdergipark.org.tr The synthesis of 4-substituted thiomorpholines has been shown to be amenable to microwave heating, offering a more energy-efficient and rapid route to these compounds. researchgate.netdergipark.org.tr

Furthermore, continuous flow chemistry presents a safe and scalable alternative to traditional batch processing for the synthesis of thiomorpholine and its derivatives. nih.gov Flow reactors allow for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous intermediates in a safer manner due to the small reaction volumes at any given time. nih.gov

The table below highlights some green chemistry approaches applied to the synthesis of thiomorpholine analogues.

| Reaction | Green Approach | Conditions | Advantage |

| N-Alkylation | Greener Solvent | Ethanol, Reflux | Reduced toxicity, renewable solvent |

| N-Alkylation | Microwave-Assisted | 120°C, 10 min | Reduced reaction time, improved yield |

| Thiomorpholine Synthesis | Continuous Flow | Photochemical thiol-ene reaction | Safe handling of intermediates, scalable |

Combinatorial Synthesis Techniques for Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for desired properties. researchgate.net Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built step-by-step on a solid support, such as a resin bead. nih.govnih.govescholarship.org This approach simplifies the purification process as excess reagents and by-products can be washed away, leaving the desired product attached to the solid support until it is cleaved off in the final step. nih.gov

A combinatorial library of 4-(4-alkoxybenzyl)thiomorpholine analogues can be generated using a solid-phase approach. For instance, thiomorpholine can be attached to a suitable resin. The resin-bound thiomorpholine can then be reacted with a variety of 4-alkoxybenzyl halides in separate reaction vessels. After the reaction is complete, the desired products are cleaved from the resin, resulting in a library of compounds with different alkoxy substituents.

Similarly, structural diversity on the thiomorpholine ring can be introduced by using a library of substituted thiomorpholines in the initial step. This combinatorial approach allows for the efficient exploration of the chemical space around the this compound scaffold.

The following table outlines a general scheme for the combinatorial synthesis of a 4-(4-alkoxybenzyl)thiomorpholine library.

| Step | Procedure | Purpose |

| 1 | Immobilize thiomorpholine on a solid support (resin). | Facilitate purification by washing away excess reagents. |

| 2 | Distribute the resin into multiple reaction vessels. | Allow for parallel synthesis of multiple analogues. |

| 3 | Add a different 4-alkoxybenzyl halide to each vessel. | Introduce variations in the alkoxy substituent. |

| 4 | Cleave the products from the resin. | Isolate the final library of compounds. |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis and Proton Environments

A ¹H NMR spectrum for 4-(4-ethoxybenzyl)thiomorpholine would be expected to show distinct signals corresponding to the protons in the ethoxy group, the benzyl (B1604629) group, and the thiomorpholine (B91149) ring. The ethoxy group would likely present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons on the benzene (B151609) ring would appear as two doublets, characteristic of a 1,4-disubstituted pattern. The benzylic protons and the protons of the thiomorpholine ring would also have specific chemical shifts and coupling patterns, which would be crucial for confirming the connectivity of the molecule.

¹³C NMR Spectral Analysis and Carbon Framework Assignment

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would be expected to show signals for the two carbons of the ethoxy group, the six carbons of the benzene ring (with four distinct signals due to symmetry), the benzylic carbon, and the four carbons of the thiomorpholine ring (with two distinct signals due to symmetry). The chemical shifts of these carbons would provide critical information for assigning the carbon framework.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of C13H19NOS.

Detailed Fragmentation Pathway Studies and Ion Interpretation

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. The molecule would be expected to undergo characteristic fragmentation upon ionization. Key fragmentation pathways would likely involve the cleavage of the benzylic bond, leading to the formation of a stable ethoxybenzyl cation and a thiomorpholine radical cation. Other fragment ions could arise from the loss of the ethoxy group or fragmentation of the thiomorpholine ring. A detailed interpretation of these fragment ions would provide valuable corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent structural motifs: the thiomorpholine ring, the aromatic benzene ring, the ether linkage, and the aliphatic C-H bonds.

The presence of the thiomorpholine ring can be confirmed by characteristic C-N and C-S stretching vibrations. The C-N stretching of tertiary amines typically appears in the region of 1250-1020 cm⁻¹. The C-S stretching vibrations are generally weaker and appear at lower frequencies, typically in the 800-600 cm⁻¹ range. The NIST WebBook provides a reference spectrum for thiomorpholine, which can be used as a basis for identifying these vibrations. nist.gov

The 4-ethoxybenzyl group introduces several distinct vibrational modes. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically occur in the 1600-1450 cm⁻¹ region. The presence of the ethoxy group (-O-CH₂CH₃) will be indicated by the C-O-C stretching vibrations. The asymmetric C-O-C stretching is anticipated around 1250 cm⁻¹, while the symmetric stretching is expected near 1040 cm⁻¹. Additionally, the aliphatic C-H bonds in the ethyl group and the benzyl methylene bridge will show stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations at lower wavenumbers.

A summary of the expected characteristic IR absorption peaks for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N (tertiary amine) | Stretching | 1250-1020 |

| C-O-C (ether) | Asymmetric Stretching | ~1250 |

| C-O-C (ether) | Symmetric Stretching | ~1040 |

| C-S | Stretching | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the substituted benzene ring, which acts as the principal chromophore.

The benzene ring itself exhibits several absorption bands in the UV region. The presence of substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). In this compound, the ethoxy group (-OCH₂CH₃) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the oxygen atom of the ethoxy group can interact with the π-electron system of the benzene ring, leading to a delocalization of electrons and a decrease in the energy required for electronic transitions.

The primary electronic transitions observed in aromatic compounds are the π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and can be observed at longer wavelengths. For this compound, the main absorption is expected to arise from the π → π* transitions within the substituted benzene ring. Studies on similar substituted benzene derivatives often show strong absorption bands in the 200-300 nm range. researchgate.netnih.gov The specific λmax (wavelength of maximum absorbance) will be influenced by the solvent used for the analysis.

Derivative spectrophotometry can also be a useful technique for enhancing the resolution of overlapping spectral bands and for the quantitative analysis of such compounds. nih.gov The analysis of UV-Vis spectra can also be supported by computational methods to understand the nature of the electronic transitions, including the orbitals involved. youtube.com

The expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) or chloroform (B151607) is summarized in the table below.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 4-Ethoxybenzyl | π → π | ~270-280 |

| 4-Ethoxybenzyl | π → π | ~220-230 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods, rooted in the principles of quantum mechanics, allow for the calculation of a wide array of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's reactivity. For instance, DFT studies on related benzimidazole (B57391) and benzothiazole (B30560) derivatives have been used to explore their electronic structure and potential as inhibitors for biological targets. nih.gov Similar approaches can be applied to 4-(4-ethoxybenzyl)thiomorpholine to elucidate its electronic characteristics.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. In a study of 6-ethoxypyridazin-3-amine, the MEP map showed negative potential around the nitrogen atoms of the pyridazine (B1198779) ring, indicating them as sites for electrophilic interaction, while positive potentials were located on the amine and ethoxy hydrogens. For this compound, the MEP would likely show a negative potential around the oxygen of the ethoxy group and the sulfur and nitrogen atoms of the thiomorpholine (B91149) ring, suggesting these as potential sites for hydrogen bonding and electrophilic interactions.

An illustrative MEP analysis for a related molecule, such as a substituted benzamide, reveals distinct regions of positive and negative potential that guide intermolecular interactions. researchgate.net

Illustrative Molecular Electrostatic Potential (MEP) Data for an Analogous Aromatic Amine

| Region of Molecule | Potential (kcal/mol) | Implication |

| Around N-H bonds | +40 to +50 | Susceptible to nucleophilic attack; hydrogen bond donor sites. researchgate.net |

| Near carbonyl oxygen atoms | -35 to -45 | Susceptible to electrophilic attack; hydrogen bond acceptor sites. researchgate.net |

This data is illustrative and based on a study of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap suggests higher reactivity. nih.gov

DFT calculations can accurately predict the HOMO and LUMO energies and the resulting energy gap. For example, in a study of various organic molecules, different DFT functionals were employed to calculate these values, highlighting the importance of choosing the appropriate method for accurate predictions. rsc.org

Illustrative Frontier Molecular Orbital (FMO) Data for Analogous Heterocyclic Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| Thiophene-based Helicene | (Varies with size) | (Varies with size) | ~3.5 - 4.5 |

| Benzothiazole Derivative | -6.5 to -7.0 | -1.5 to -2.0 | ~4.5 - 5.5 |

This data is compiled from studies on various heterocyclic compounds and is for illustrative purposes.

Quantum chemical calculations can be used to determine the thermodynamic properties of molecules, such as their heat of formation, entropy, and Gibbs free energy. These calculations are essential for understanding the stability of different conformers and predicting the feasibility and spontaneity of chemical reactions. By mapping the potential energy surface, it is also possible to calculate the energy barriers for chemical reactions, providing insights into reaction kinetics.

For instance, conformational studies on N-derivatives of oxymorphone used quantum chemical calculations to determine the relative energies of different conformers and could not attribute potency differences to these energy variations alone. nih.gov Similar analyses on this compound would help in understanding its conformational preferences and the energy landscape of its potential reactions.

Illustrative Thermodynamic Data for Conformational Isomers of a Bistricyclic Aromatic Ene

| Conformer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Twisted | 0.00 | 0.00 |

| Anti-folded | -1.5 | -0.8 |

This data is illustrative and based on a study of bistricyclic aromatic enes. pandawainstitute.com

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and is crucial for predicting the thermal stability of a molecule and its propensity to undergo radical reactions. BDEs can be calculated with reasonable accuracy using quantum chemical methods. For this compound, the BDE of the C-N bond connecting the benzyl (B1604629) group to the thiomorpholine ring would be of particular interest, as its cleavage would be a primary step in thermal decomposition.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Protein-Ligand Complexes

While quantum chemical calculations provide detailed information about the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational changes in different environments, such as in solution or when bound to a protein.

For this compound, MD simulations could reveal its preferred conformations in aqueous and non-aqueous solvents, the flexibility of the thiomorpholine ring, and the rotational freedom of the ethoxybenzyl group. In the context of drug design, if this compound were to be investigated as a ligand for a biological target, MD simulations would be invaluable for understanding the stability of the protein-ligand complex, the nature of the intermolecular interactions, and the conformational changes that occur upon binding. nih.gov Such simulations are routinely used to validate docking results and to provide a more realistic picture of the binding event. nih.gov

In Silico Approaches for Ligand-Target Interactions (Academic Focus)

In the realm of modern drug discovery and development, in silico methods are indispensable for predicting the interactions between a small molecule (ligand) like this compound and its potential biological targets. These computational techniques provide valuable insights into the molecule's potential efficacy and behavior, guiding further experimental studies.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the compound into the active site of various enzymes or the binding pocket of receptors to predict its binding affinity and mode of interaction.

While specific docking studies on this compound are not available in the current literature, research on analogous compounds containing thiomorpholine or ethoxybenzyl moieties demonstrates the utility of this approach. For instance, studies on thiomorpholine-based inhibitors of enzymes like matrix metalloproteinases (MMPs) or receptor tyrosine kinases (RTKs) would be relevant. The primary goal of such studies is to elucidate the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-target complex.

Hypothetical Docking Interaction Table for this compound with a Target Protein:

| Interacting Residue of Target Protein | Type of Interaction | Atom(s) of this compound Involved |

| Aspartic Acid (ASP) 123 | Hydrogen Bond | Nitrogen of Thiomorpholine Ring |

| Phenylalanine (PHE) 234 | Pi-Pi Stacking | Benzene (B151609) Ring |

| Leucine (LEU) 120 | Hydrophobic Interaction | Ethyl group of Ethoxybenzyl |

| Valine (VAL) 150 | Hydrophobic Interaction | Thiomorpholine Ring |

This table is a hypothetical representation and not based on experimental data.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known ligand-target complex or from a set of active molecules.

For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the oxygen of the ethoxy group and the nitrogen of the thiomorpholine ring), a hydrogen bond donor (potentially the nitrogen of the thiomorpholine ring if protonated), a hydrophobic aromatic region (the benzyl ring), and a hydrophobic aliphatic region (the ethyl group and the thiomorpholine ring). This model could then be used to screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new and more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, and electronic properties of a molecule. For this compound, a wide range of descriptors would be calculated.

Examples of Molecular Descriptors:

| Descriptor Class | Specific Descriptor | Description |

| Physicochemical | LogP | A measure of the molecule's lipophilicity. |

| Molar Refractivity | Related to the molecule's volume and polarizability. | |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. |

| Kier & Hall Shape Indices | Describe the shape and size of the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

Once the descriptors are calculated for a series of compounds, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the activity or property of interest.

The predictive power and robustness of the developed QSAR/QSPR model are then rigorously evaluated using various statistical parameters.

Key Statistical Validation Parameters:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

A crucial aspect of QSAR/QSPR modeling is defining its applicability domain (AD). The AD is the chemical space of molecules for which the model is expected to make reliable predictions. This is important to ensure that the model is not used to make predictions for compounds that are too dissimilar from those used to build the model.

Once a validated QSAR model with a defined AD is established, it can be used for predictive modeling. This involves using the model to predict the biological activity of new, untested compounds. This allows for the virtual screening of large compound libraries and the rational design of new molecules with potentially improved activity. For instance, a model could suggest modifications to the this compound structure, such as altering the substituents on the benzyl ring or modifying the thiomorpholine scaffold, to enhance its predicted biological activity.

Investigation of Biological Interactions and Mechanisms Academic Methodologies Only

Enzyme Inhibition Studies: Mechanistic Approaches and Kinetic Analysis

Enzyme inhibition studies are fundamental in determining how a specific compound, in this case, 4-(4-ethoxybenzyl)thiomorpholine, modulates the activity of an enzyme. These studies provide critical insights into the compound's mechanism of action and its potential as a therapeutic agent. The following subsections outline the established academic methodologies for a comprehensive investigation of enzyme inhibition.

The initial and most critical step in an enzyme inhibition study is the selection of a relevant enzyme target. This selection is often guided by the structural features of the inhibitor candidate or by high-throughput screening results. Given that various thiomorpholine (B91149) derivatives have shown activity against enzymes like squalene (B77637) synthase and dipeptidyl peptidase IV, these could be considered as potential targets for this compound. jchemrev.com

Once a target enzyme is selected, it must be isolated and purified to ensure that the observed inhibitory effects are due to the direct interaction with the compound of interest and not due to contaminants. Standard biochemical protocols for enzyme purification are employed, which may include:

Cell Lysis: Breaking open cells (e.g., from microbial, plant, or animal sources, or recombinant expression systems) to release the cellular contents, including the target enzyme.

Centrifugation: Separating the soluble fraction (containing the enzyme) from insoluble cellular debris.

Protein Precipitation: Using agents like ammonium (B1175870) sulfate (B86663) to selectively precipitate proteins, including the target enzyme, from the crude lysate.

Chromatography: A series of chromatographic steps are typically necessary to achieve high purity. These can include:

Affinity Chromatography: Utilizes a ligand that specifically binds to the target enzyme, allowing for highly selective purification.

Ion-Exchange Chromatography: Separates proteins based on their net charge.

Size-Exclusion Chromatography: Separates proteins based on their size and shape.

Hydrophobic Interaction Chromatography: Separates proteins based on their hydrophobicity.

The purity of the enzyme is assessed at each stage using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which should ideally show a single protein band corresponding to the molecular weight of the target enzyme.

With a purified enzyme in hand, a reliable biochemical assay is developed to measure its activity. This involves the optimization of a suitable substrate that the enzyme converts into a detectable product. The choice of substrate and detection method depends on the nature of the enzyme's reaction. Common detection methods include:

Spectrophotometry: Measuring the change in absorbance of light at a specific wavelength as the substrate is converted to a product.

Fluorimetry: Measuring the change in fluorescence as a fluorescent substrate is processed by the enzyme.

Luminometry: Measuring the light produced from a chemiluminescent reaction catalyzed by the enzyme.

The assay conditions, including buffer pH, temperature, and ionic strength, are optimized to ensure the enzyme functions optimally and the assay is sensitive and reproducible. The concentration of the substrate is also a critical parameter to optimize for subsequent kinetic studies.

To understand how this compound interacts with the target enzyme, the type of inhibition must be determined. This is typically achieved by measuring the enzyme's reaction rate at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The resulting data are then plotted using graphical methods to diagnose the inhibition type:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max).

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This decreases the V_max but does not change the K_m.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the V_max and the K_m.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both V_max and K_m.

Quantitative analysis of enzyme inhibition involves the determination of key kinetic parameters. The Michaelis-Menten equation is a fundamental model used to describe enzyme kinetics.

The Michaelis constant (K_m) is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.

The maximum velocity (V_max) is the rate of the reaction when the enzyme is saturated with the substrate.

The inhibition constant (K_i) is a measure of the inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a more potent inhibitor. These parameters are determined by fitting the experimental data to the appropriate inhibition models using non-linear regression analysis or graphical methods.

To illustrate, a hypothetical data set for the inhibition of a target enzyme by this compound is presented below:

| [Substrate] (µM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (with Inhibitor) |

| 5 | 0.083 | 0.048 |

| 10 | 0.143 | 0.083 |

| 20 | 0.222 | 0.133 |

| 40 | 0.323 | 0.200 |

| 80 | 0.421 | 0.286 |

| 160 | 0.500 | 0.364 |

This table contains hypothetical data for illustrative purposes.

From such data, the kinetic parameters can be calculated. For example, hypothetical kinetic parameters derived from an analysis of competitive inhibition by this compound are shown in the following table:

| Parameter | Value (Hypothetical) |

| V_max | 0.625 µM/min |

| K_m | 25 µM |

| K_i | 15 µM |

This table contains hypothetical data for illustrative purposes.

Several graphical methods are traditionally used to analyze enzyme kinetic data and determine the type of inhibition.

Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity versus 1/[Substrate]. It linearizes the Michaelis-Menten equation, allowing for easier determination of K_m and V_max. Different inhibition types produce distinct patterns on a Lineweaver-Burk plot. For competitive inhibition, the lines intersect at the y-axis, while for non-competitive inhibition, they intersect on the x-axis.

Dixon Plot: This is a plot of 1/velocity versus inhibitor concentration at fixed substrate concentrations. It is particularly useful for determining the K_i for competitive and non-competitive inhibitors.

While these graphical methods are valuable for visualization and initial diagnosis, non-linear regression fitting of the raw data directly to the Michaelis-Menten equation and its inhibited forms is now the preferred and more accurate method for determining kinetic parameters. This approach avoids the data distortion that can occur with linearization methods.

To further probe the direct physical interaction between this compound and the target enzyme, spectroscopic techniques can be employed. Fluorescence quenching is a particularly powerful method. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. The binding of a ligand, like an inhibitor, can alter the local environment of these fluorophores, leading to a change in their fluorescence intensity.

By titrating the enzyme with increasing concentrations of the inhibitor and measuring the corresponding decrease in fluorescence, a binding constant (K_d) can be determined. This provides an independent measure of the affinity of the inhibitor for the enzyme. The mechanism of quenching (static or dynamic) can also be elucidated by analyzing the fluorescence data at different temperatures, providing further insight into the nature of the enzyme-inhibitor complex.

Receptor Binding Assays: Affinity and Selectivity Characterization

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for specific biological targets. labome.comoncodesign-services.com These assays measure the interaction between a ligand (in this case, this compound) and a receptor. numberanalytics.com The primary outputs are measures of affinity, such as the equilibrium dissociation constant (K_d) or the inhibition constant (K_i), which indicate how tightly the compound binds to a receptor. giffordbioscience.comresearchgate.net By screening the compound against a panel of different receptors, a selectivity profile can be established.

Radioligand binding assays are a highly sensitive and robust gold standard for quantifying ligand-receptor interactions. giffordbioscience.comwikipedia.org These methods utilize a radioactively labeled version of a ligand (a radioligand) that is known to bind to the target receptor. wikipedia.org

Filtration Assays: This classic method involves incubating the receptor source (e.g., cell membranes), the radioligand, and, in competitive formats, the test compound (this compound). giffordbioscience.comnih.gov After reaching equilibrium, the mixture is rapidly filtered through a membrane that traps the receptor-bound radioligand while unbound ligands pass through. nih.gov The radioactivity retained on the filter is then quantified using a scintillation counter, which corresponds to the amount of bound radioligand. nih.gov

Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format, meaning it does not require a physical separation step to distinguish bound from free radioligand. giffordbioscience.comnih.gov In this technique, the receptor is immobilized onto microscopic beads that contain a scintillant. giffordbioscience.com When a radioligand binds to the immobilized receptor, it comes into close enough proximity to the bead to excite the scintillant, generating a light signal that can be detected. nih.gov Unbound radioligand in the solution is too far away to cause a signal. This format is highly amenable to high-throughput screening (HTS). nih.gov

In a hypothetical experiment to test this compound, either format could be used in a competitive setup. A known radioligand for a specific target receptor would be used at a fixed concentration, and increasing concentrations of this compound would be added to measure its ability to displace the radioligand.

Growing interest in avoiding radioactive materials has led to the development of robust non-radioactive assay formats. nih.govmoleculardevices.com

Fluorescence Polarization (FP): FP is a homogeneous technique that measures the change in the tumbling rate of a fluorescently labeled ligand (a tracer) upon binding to a larger molecule, such as a receptor. moleculardevices.comnih.gov A small, fluorescent tracer tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When bound to a much larger receptor, its tumbling slows significantly, and the emitted light remains highly polarized. bmglabtech.com In a competitive assay to evaluate this compound, the compound would compete with the fluorescent tracer for the receptor's binding site. Its binding would displace the tracer, causing a decrease in the measured fluorescence polarization. nih.gov FP assays are well-suited for HTS due to their simple mix-and-read format. bpsbioscience.com

Time-Resolved Fluorescence (TRF): TRF, often used in the context of Förster Resonance Energy Transfer (FRET), is another powerful non-radioactive method. In a TR-FRET binding assay, the receptor might be labeled with a donor fluorophore (e.g., a lanthanide chelate) and a ligand labeled with an acceptor fluorophore. When the ligand binds the receptor, the donor and acceptor are brought into proximity, allowing energy transfer and a specific FRET signal. A test compound like this compound would compete with the labeled ligand, disrupting FRET and causing a decrease in the signal.

To ensure accurate, reproducible, and meaningful data from binding assays, careful optimization of experimental parameters is critical. swordbio.com

Receptor and Ligand Concentration: The concentration of the receptor should be low enough to avoid ligand depletion, a situation where a significant fraction of the added ligand binds to the receptor, altering the free ligand concentration. nih.gov Ideally, less than 10% of the total ligand should be bound at equilibrium. nih.gov In saturation assays, the radioligand concentration should span a range from well below to well above the expected K_d to define the entire binding curve. nih.gov In competition assays, the concentration of the labeled ligand is typically kept at or below its K_d value to ensure sensitivity to competition by the test compound. nih.gov

Buffer Conditions: The composition of the assay buffer can significantly impact binding interactions. swordbio.comfishersci.com Key parameters to optimize include pH, ionic strength, and the presence of divalent cations or other specific ions that may be required for receptor integrity and function. sartorius.hr Additives like bovine serum albumin (BSA) are often included to reduce non-specific binding of the ligands to reaction tubes or filters. swordbio.com The optimal incubation time and temperature must also be determined to ensure the binding reaction reaches a stable equilibrium. swordbio.com

Equilibrium Dissociation Constant (K_d): The K_d is a direct measure of the affinity between a ligand and a receptor, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. youtube.comelifesciences.org A lower K_d value signifies a higher binding affinity. youtube.com K_d is typically determined through saturation binding experiments where increasing concentrations of a radioligand are incubated with a fixed amount of receptor. wikipedia.orgnih.gov The resulting data of specific binding versus ligand concentration are then fitted to a non-linear regression model to calculate the K_d and the B_max (maximum receptor density). nih.gov

Inhibition Constant (K_i): The K_i is an indirect measure of binding affinity, representing the affinity of a competing, unlabeled compound (the inhibitor) for the receptor. researchgate.net It is determined from competitive binding assays, where the unlabeled compound's ability to displace a labeled ligand is measured. The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is the IC50 value. The K_i is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and K_d of the labeled ligand used in the assay. nanotempertech.com A lower K_i value indicates a more potent inhibitor. nanotempertech.com

To assess the selectivity of this compound, it would be tested in competition binding assays against a panel of different receptors. The resulting K_i values would indicate its relative affinity for each target.

| Receptor Target | K_i (nM) for this compound |

| Receptor A | 50 |

| Receptor B | 850 |

| Receptor C | >10,000 |

| Receptor D | 1,200 |

| Receptor E | >10,000 |

| Table 1: Hypothetical selectivity profile for this compound. The data illustrates how K_i values determined from competitive binding assays can reveal a compound's binding affinity and selectivity for various biological targets. In this example, the compound shows preferential affinity for Receptor A. |

A critical aspect of any binding assay is distinguishing between specific binding to the receptor of interest and non-specific binding. graphpad.comyoutube.com

Specific Binding: This is the desired, saturable interaction between the ligand and its target receptor. It is characterized by high affinity and is displaceable by other compounds that bind to the same site. nih.gov

Non-Specific Binding (NSB): This refers to the binding of the ligand to components other than the target receptor, such as the filter membrane, plasticware, or other proteins and lipids in the preparation. graphpad.comwuxiapptec.com NSB is typically linear, non-saturable, and of low affinity. graphpad.com

To measure NSB, a parallel experiment is run in the presence of a high concentration of an unlabeled drug (a "displacer") that is known to saturate the target receptors. graphpad.com Under these conditions, the radioligand is prevented from binding to the receptors, and any remaining measured binding is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the displacer). graphpad.com An assay is generally considered reliable only if specific binding constitutes a high proportion of the total binding (e.g., >50%). graphpad.com

In Vitro Metabolic Stability and Metabolite Identification Studies

Before a compound can be effective, it must be able to resist rapid breakdown by metabolic enzymes. In vitro metabolic stability assays are used early in drug discovery to predict a compound's metabolic fate in the body. nih.gov These studies typically use subcellular fractions like human liver microsomes (HLM) or intact cells like hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comnih.gov

The stability of this compound would be assessed by incubating the compound with HLM or hepatocytes and monitoring its disappearance over time using methods like liquid chromatography-mass spectrometry (LC-MS). mdpi.com From this data, key parameters can be calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a compound, independent of blood flow.

These parameters help predict in vivo properties like hepatic extraction ratio and bioavailability. nih.gov

| In Vitro System | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 22 | 31.5 |

| Table 2: Representative in vitro metabolic stability data for this compound. Such data allows for the early assessment of metabolic liabilities and cross-species comparisons. |

Following the stability assessment, metabolite identification studies are performed to determine the chemical structures of the metabolites formed. mdpi.comresearchgate.net By analyzing the samples from the incubation mixture with high-resolution mass spectrometry, the masses of potential metabolites can be detected. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps elucidate the site of metabolic modification. For a compound like this compound, potential metabolic pathways could include oxidation of the thiomorpholine sulfur atom, O-dealkylation of the ethoxy group, or hydroxylation on the aromatic rings. nih.gov Identifying these "soft spots" is crucial for guiding chemical modifications to improve metabolic stability. mdpi.com

Protein-Ligand Interaction Studies (General Academic Characterization)

Understanding how a compound interacts with proteins is essential for elucidating its mechanism of action. beilstein-journals.orgethz.ch A variety of biophysical techniques are employed to characterize these interactions.

Spectroscopic methods are powerful tools for studying protein-ligand binding. UV-Vis spectroscopy can detect changes in the protein's absorbance spectrum upon ligand binding. Fluorescence quenching is a particularly common technique where the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) is quenched upon the binding of a ligand. By titrating the protein with increasing concentrations of the ligand, the binding affinity and stoichiometry can be determined.

Circular Dichroism (CD) spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding. Significant changes in the CD spectrum could indicate that the ligand induces a conformational change in the protein.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing protein-ligand interactions as it provides a complete thermodynamic profile of the binding event in a single experiment. mdpi.com ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.

In a typical ITC experiment, a solution of the ligand, in this case, this compound, would be titrated into a solution containing the target protein. The resulting heat changes are measured after each injection. The data is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.com This comprehensive thermodynamic data provides deep insights into the nature of the binding forces driving the interaction.

Potential As a Precursor or Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Complex Heterocyclic Systems

The structural framework of 4-(4-ethoxybenzyl)thiomorpholine provides a robust foundation for the synthesis of more complex heterocyclic systems. The thiomorpholine (B91149) ring itself can undergo a variety of chemical transformations, while the ethoxybenzyl substituent offers a site for further functionalization.

One key application lies in the construction of fused heterocyclic systems. The nitrogen and sulfur atoms of the thiomorpholine ring can participate in cyclization reactions with appropriate bifunctional reagents. For instance, reactions at the nitrogen atom can introduce side chains that, upon subsequent intramolecular cyclization, can lead to the formation of bicyclic or polycyclic structures. The sulfur atom, while less reactive for cyclization, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can influence the reactivity of the ring and serve as a handle for further transformations.

The 4-ethoxybenzyl group is also a key component for synthetic elaboration. The ethoxy group can be cleaved to reveal a phenol (B47542), which can then participate in a range of reactions, including etherifications, esterifications, and electrophilic aromatic substitutions. These transformations allow for the linking of the thiomorpholine-containing fragment to other heterocyclic cores or complex side chains. For example, the phenolic hydroxyl group could be used as a nucleophile in Williamson ether synthesis to attach another heterocyclic ring system, leading to molecules with dual pharmacophoric features.

Furthermore, the aromatic ring of the benzyl (B1604629) group can be subjected to electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce additional functional groups. These newly introduced groups can then be used as points of attachment for building more elaborate molecular structures. A hypothetical synthetic pathway could involve the nitration of the benzene (B151609) ring, followed by reduction to an amine, which could then be used as a handle for amide bond formation or the construction of a new heterocyclic ring fused to the existing aromatic system.

The synthesis of thiomorpholine-containing compounds has been explored for various applications, including the development of antitubercular agents. For instance, a series of novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized, with some derivatives showing potent activity against Mycobacterium tuberculosis nih.gov. While not directly involving this compound, this research highlights the utility of the thiomorpholine scaffold in constructing complex, biologically active molecules.

Derivatization Strategies for Novel Medicinal Chemistry Scaffolds

The derivatization of this compound is a promising strategy for generating novel scaffolds for medicinal chemistry. The inherent features of the molecule provide multiple points for modification, allowing for a systematic exploration of the chemical space around this core structure.

Table 1: Potential Derivatization Sites of this compound

| Modification Site | Potential Reactions | Resulting Functional Groups | Potential Applications |

| Thiomorpholine Nitrogen | Alkylation, Acylation, Arylation | Tertiary amines, Amides, N-Aryl derivatives | Modulation of basicity and lipophilicity |

| Thiomorpholine Sulfur | Oxidation | Sulfoxides, Sulfones | Altering polarity and hydrogen bonding capacity |

| Aromatic Ring | Electrophilic Substitution (Nitration, Halogenation, Acylation) | Nitro, Halo, Acyl groups | Introduction of new pharmacophoric elements |

| Ethoxy Group | Ether Cleavage | Phenolic hydroxyl group | Point of attachment for further diversification |

| Benzyl Methylene (B1212753) Group | Functionalization via radical reactions (less common) | Hydroxylation, Halogenation | Introduction of chirality and new vectors for growth |

Oxidation of the sulfur atom to a sulfoxide or sulfone introduces a polar functional group that can act as a hydrogen bond acceptor. This modification can dramatically alter the molecule's solubility and its potential interactions with biological targets. The thiomorpholine group is considered a "metabolically soft spot" due to the potential for such oxidation in vivo mdpi.com.

As mentioned previously, the aromatic ring of the ethoxybenzyl group is ripe for derivatization. Electrophilic aromatic substitution can introduce a variety of substituents that can serve as key pharmacophoric elements or as handles for further synthetic transformations. The resulting 4-thiomorpholinoaniline, after reduction of a nitro group, is a valuable building block for amide-coupling reactions mdpi.com.

The cleavage of the ethyl ether to a phenol is a powerful strategy for diversification. The resulting phenolic hydroxyl group can be used to introduce a wide array of substituents through ether or ester linkages, effectively creating a library of compounds with diverse properties. This approach is commonly used in medicinal chemistry to explore structure-activity relationships (SAR).

The thiomorpholine scaffold has been incorporated into various biologically active compounds. For example, thiomorpholine derivatives have been synthesized and evaluated for their hypolipidemic and antioxidant activities researchgate.net. Another study reported the synthesis of thiomorpholine-bearing compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors for the potential treatment of type 2 diabetes researchgate.net. These examples underscore the value of the thiomorpholine core in designing new therapeutic agents.

Role in Fragment-Based Drug Discovery and Lead Optimization (General Principles)

Fragment-based drug discovery (FBDD) is a powerful approach in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound. The principles of FBDD can be hypothetically applied to a fragment like a simplified version of this compound, such as 4-benzylthiomorpholine or even thiomorpholine itself.

The thiomorpholine ring is an attractive scaffold for FBDD due to its desirable properties, including its three-dimensional shape, metabolic stability (with the exception of the sulfur atom), and synthetic tractability. If a thiomorpholine-containing fragment were identified as a "hit" in a screening campaign, this compound could serve as a readily available and versatile starting point for the lead optimization phase.

The "growth" of the fragment into a more potent lead compound would involve the systematic addition of functional groups to probe for additional interactions with the target protein. The various derivatization strategies discussed in the previous section would be directly applicable here. For example, if X-ray crystallography revealed that the ethoxybenzyl group was pointing towards a hydrophobic pocket in the target's binding site, medicinal chemists could synthesize analogues with different alkoxy groups or other lipophilic substituents to optimize this interaction.

If the thiomorpholine ring itself was making key interactions, modifications to the ring, such as oxidation of the sulfur or substitution at the carbon atoms, could be explored. The ethoxybenzyl group could also be replaced with other substituted aryl or heteroaryl groups to explore different binding modes and improve properties such as solubility and metabolic stability.

The process of lead optimization involves a cyclical process of design, synthesis, and testing. The synthetic accessibility of derivatives of this compound would be a significant advantage in this process, allowing for the rapid generation of analogues for SAR studies.

Q & A

Q. What are the recommended synthetic routes for 4-(4-ethoxybenzyl)thiomorpholine, and how can reaction conditions be optimized?

A nucleophilic substitution reaction between 4-ethoxybenzyl halides and thiomorpholine is a common approach. For analogs like 4-(2-chloropyrimidin-4-yl)thiomorpholine, sodium hydroxide in dimethylformamide (DMF) at 80–100°C facilitates efficient coupling . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), base choice (e.g., K₂CO₃ for milder conditions), and stoichiometric control of the benzyl halide precursor. Monitoring via TLC or HPLC ensures reaction completion. Purification via column chromatography or recrystallization yields high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethoxybenzyl methylene protons at δ 3.5–4.0 ppm; thiomorpholine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₉NO₂S).

- FT-IR : Identify S-C-N stretches (~650 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹) .

Q. What preliminary biological screening approaches are suitable for this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP2A13) due to benzylmorpholine analogs’ inhibitory activity .

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi, noting the ethoxy group’s potential lipophilicity-enhanced membrane penetration .

Advanced Research Questions

Q. How does the ethoxybenzyl moiety influence structure-activity relationships (SAR) in thiomorpholine derivatives?

The ethoxy group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in CNS-targeted analogs. Comparative studies with 4-(4-methylbenzyl)thiomorpholine show that electron-donating substituents (e.g., -OCH₂CH₃) improve metabolic stability by reducing oxidative degradation at the thiomorpholine sulfur . Replace the ethoxy with nitro or halogens to assess electronic effects on target binding .

Q. What strategies address contradictions in reported biological activity data for thiomorpholine derivatives?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Standardize protocols:

- Use uniform solvent systems (e.g., DMSO ≤1% v/v).

- Validate cell viability with ATP-based assays to rule off-target cytotoxicity.

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational methods guide the design of this compound derivatives?

- Docking studies : Model interactions with targets like CYP450 enzymes using AutoDock Vina. The ethoxybenzyl group may occupy hydrophobic pockets, while thiomorpholine sulfur forms hydrogen bonds .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET prediction : Tools like SwissADME predict improved oral bioavailability compared to non-ethoxy analogs .

Q. What crystallographic techniques resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation in ethanol/water. Key parameters:

- Space group and unit cell dimensions (e.g., monoclinic P2₁/c).

- Hydrogen bonding between thiomorpholine S and ethoxy O enhances lattice stability.

- Compare with morpholine analogs to analyze conformational flexibility .

Methodological Considerations

Q. How to analyze metabolic pathways of this compound in vitro?

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. Expected pathways:

- S-oxidation to sulfoxide/sulfone derivatives.

- O-deethylation of the ethoxy group .

- CYP isoform mapping : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Q. What synthetic modifications improve aqueous solubility without compromising activity?

- Introduce polar groups (e.g., -OH, -COOH) on the benzyl ring.

- Prepare hydrochloride salts via treatment with HCl gas in diethyl ether.

- Formulate as cyclodextrin complexes or nanoemulsions for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.